1-(5-(Bromomethyl)-2-fluorophenyl)-2-chloropropan-1-one 1-(5-(Bromomethyl)-2-fluorophenyl)-2-chloropropan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18834035
InChI: InChI=1S/C10H9BrClFO/c1-6(12)10(14)8-4-7(5-11)2-3-9(8)13/h2-4,6H,5H2,1H3
SMILES:
Molecular Formula: C10H9BrClFO
Molecular Weight: 279.53 g/mol

1-(5-(Bromomethyl)-2-fluorophenyl)-2-chloropropan-1-one

CAS No.:

Cat. No.: VC18834035

Molecular Formula: C10H9BrClFO

Molecular Weight: 279.53 g/mol

* For research use only. Not for human or veterinary use.

1-(5-(Bromomethyl)-2-fluorophenyl)-2-chloropropan-1-one -

Specification

Molecular Formula C10H9BrClFO
Molecular Weight 279.53 g/mol
IUPAC Name 1-[5-(bromomethyl)-2-fluorophenyl]-2-chloropropan-1-one
Standard InChI InChI=1S/C10H9BrClFO/c1-6(12)10(14)8-4-7(5-11)2-3-9(8)13/h2-4,6H,5H2,1H3
Standard InChI Key UAODMCKVGPECQU-UHFFFAOYSA-N
Canonical SMILES CC(C(=O)C1=C(C=CC(=C1)CBr)F)Cl

Introduction

Synthesis and Manufacturing Approaches

The synthesis of 1-(5-(Bromomethyl)-2-fluorophenyl)-2-chloropropan-1-one involves multi-step reactions, optimized for industrial scalability:

Key Synthetic Steps

  • Bromination: Introduction of the bromomethyl group via electrophilic aromatic substitution or radical bromination.

  • Chlorination: Incorporation of the chloropropanone moiety through nucleophilic acyl substitution or Friedel-Crafts acylation .

  • Fluorination: Position-specific fluorine substitution, often achieved via Suzuki coupling or halogen exchange reactions .

Industrial methods employ continuous flow reactors to enhance reaction efficiency, minimize by-products, and ensure consistent yields.

Applications in Organic Synthesis and Medicinal Chemistry

Organic Synthesis

The compound serves as a versatile intermediate due to its three reactive sites:

Functional GroupReactivityApplications
BromomethylNucleophilic substitution (e.g., alkylation, thiolation)Cross-coupling reactions, bioconjugation
FluorophenylElectron-withdrawing effects, π-π stackingStabilization of transition states, receptor binding
ChloropropanoneElectrophilic attack at carbonylFormation of enol ethers, ketone reductions

Medicinal Chemistry

  • Enzyme Inhibition: The bromomethyl group facilitates covalent bond formation with cysteine residues in enzymes, enabling irreversible inhibition.

  • Drug Design: Fluorine enhances metabolic stability and binding affinity to hydrophobic pockets in proteins .

Biological Activity and Research Findings

While direct biological data for this compound is limited, structural analogs suggest potential therapeutic relevance:

Antimicrobial and Anticancer Properties

Compounds with brominated aromatic ketones often exhibit:

  • Antimicrobial activity via disruption of cell membranes or enzyme inhibition.

  • Anticancer effects through interference with kinase signaling pathways (e.g., Mer kinase) .

Interaction Studies

  • Nucleophilic Reactivity: The bromomethyl group reacts with thiols (e.g., glutathione), forming stable adducts .

  • Electrophilic Reactivity: The chloropropanone carbonyl participates in Michael additions or reductions .

Comparative Analysis with Structural Analogues

The table below highlights differences in reactivity and applications among related compounds:

CompoundMolecular FormulaKey FeaturesApplications
1-(5-(Bromomethyl)-2-fluorophenyl)-2-chloropropan-1-oneC10H9BrClFO\text{C}_{10}\text{H}_9\text{BrClFO}Bromomethyl + fluorophenyl + chloropropanoneEnzyme inhibition, cross-coupling reactions
1-(4-Bromophenyl)-2-chloropropan-1-oneC10H9BrCl\text{C}_{10}\text{H}_9\text{BrCl}Lacks fluorineLimited to simpler nucleophilic substitutions
1-(2-(Bromomethyl)-5-fluorophenyl)-2-chloropropan-1-oneC10H9BrClFO\text{C}_{10}\text{H}_9\text{BrClFO}Bromomethyl at 2-positionSimilar reactivity but altered steric profile
1-(2-Bromophenyl)-3-chloropropan-1-oneC9H8BrClO\text{C}_9\text{H}_8\text{BrClO}Smaller aromatic systemReduced steric hindrance in catalytic reactions

Mechanistic Insights and Future Directions

Mechanism of Action

  • Covalent Bond Formation: The bromomethyl group targets nucleophilic residues (e.g., cysteine thiols), irreversibly inhibiting enzymes .

  • Electronic Modulation: Fluorine’s electron-withdrawing effect stabilizes transition states in catalytic cycles .

Research Gaps and Opportunities

  • Biological Profiling: Systematic studies on cytotoxicity, selectivity, and pharmacokinetics are needed .

  • Green Chemistry: Development of solvent-free or catalytic methods to reduce environmental impact .

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